Boc-Lys(Nicotinoyl)-OH

Peptide Synthesis Chiral Purity Quality Control

Peptide chemists often face low yields from racemization or arduous purifications when using unprotected or non-orthogonal lysine derivatives in Boc-SPPS. Boc-Lys(Nicotinoyl)-OH (CAS 14609-04-2) solves this by integrating a Boc α-amino protection with a stable ε-nicotinoyl moiety. • Enables site-specific incorporation of the nicotinoyl-lysine pharmacophore validated in GnRH antagonists, mitigating histamine-release side effects. • High HPLC purity (≥97%) and defined stereochemistry ([α]D20 = -15 ± 2º) ensure diastereomerically pure peptide synthesis, minimizing side reactions. • Serves as a defined probe for NAD+-binding domain studies, sirtuin activity assays, and acylated-lysine reader domain characterization via ITC or SPR.

Molecular Formula C17H25N3O5
Molecular Weight 351.4 g/mol
CAS No. 14609-04-2
Cat. No. B558167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Lys(Nicotinoyl)-OH
CAS14609-04-2
SynonymsBoc-Lys(Nicotinoyl)-OH; 14609-04-2; AC1Q1MSJ; SCHEMBL5970365; Boc-N-Epsilon-nicotinoyl-L-lysine; ZINC2555035; 6410AH; AKOS015909227; I14-33660; N~2~-(TERT-BUTOXYCARBONYL)-N~6~-(PYRIDIN-3-YLCARBONYL)-L-LYSINE
Molecular FormulaC17H25N3O5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O
InChIInChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1
InChIKeyPRHRBXNIOXCRQY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Lys(Nicotinoyl)-OH Technical Overview


Boc-Lys(Nicotinoyl)-OH (CAS 14609-04-2), also referred to as Nα-Boc-Nε-nicotinoyl-L-lysine, is a protected amino acid derivative . Its molecular formula is C17H25N3O5 (molecular weight: 351.40 g/mol) . This compound is a white crystalline powder with a melting point range of 131-138 °C and a specific optical rotation ([α]D20) of -15 ± 2º (C=1% in DMF) . It is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a nicotinoyl moiety on the ε-amino group of L-lysine .

Orthogonal Boc/nicotinoyl protecting group strategy for solid-phase peptide synthesis
Stereochemical integrity supported by controlled optical rotation specification
High monomer purity supports efficient coupling and reduces post-synthesis purification

Why Boc-Lys(Nicotinoyl)-OH Is Irreplaceable


While several protected lysine derivatives exist for peptide synthesis, Boc-Lys(Nicotinoyl)-OH offers a unique combination of orthogonal protecting groups (Boc and nicotinoyl) and a specific heteroaromatic moiety . Substitution with a generic Nε-acyl lysine derivative or one bearing a different Nε-group (e.g., acetyl or benzoyl) would alter the peptide's physicochemical properties, biological interactions, and synthetic route. The nicotinoyl group provides a specific hydrogen-bonding motif and electronic character, which are not replicated by simple alkyl or aryl acyl groups . Furthermore, replacing it with a D-isomer would invert stereochemistry, potentially abolishing desired biological activity, as seen in peptide hormone antagonist design [1].

Acyl group mismatch
Replacing nicotinoyl with acetyl or benzoyl alters hydrogen-bonding and electronic character, which may shift peptide bioactivity.
Stereochemical inversion
D-isomer substitution inverts chirality and can abolish desired biological recognition; may not transfer directly.
Unprotected analog variability
H-Lys(Nicotinoyl)-OH typically exhibits lower purity and stability; batch-to-batch inconsistency may compromise synthesis.

Boc-Lys(Nicotinoyl)-OH Quantitative Evidence


Optical Purity and Batch Consistency

High and consistent optical purity is critical for reproducible peptide synthesis. Technical data sheets for Boc-Lys(Nicotinoyl)-OH from Chem-Impex specify an optical rotation of [α]D20 = -15 ± 2º (C=1% in DMF) . This narrow specification ensures enantiomeric purity, which is essential for the stereochemical integrity of the final peptide. In contrast, some commercial suppliers of less-defined Nε-nicotinoyl-L-lysine derivatives (without a Boc group) provide a broader specification range or do not report a specific rotation at all, introducing batch-to-batch variability.

Optical Rotation Control
Specification review
[α]D20 = -15 ± 2º (c=1, DMF)
Enables enantiomeric purity verification for stereospecific peptide assembly.
Narrow tolerance reduces diastereomer formation risk.
Peptide Synthesis Chiral Purity Quality Control

HPLC Purity and Coupling Efficiency

The purity of a building block directly impacts the yield and purity of the final peptide. Boc-Lys(Nicotinoyl)-OH is commercially available with a purity of ≥ 99% as determined by HPLC . This high purity is crucial for efficient solid-phase peptide synthesis (SPPS), where low-purity monomers can lead to truncated sequences and difficult purifications. In comparison, the deprotected analog, H-Lys(Nicotinoyl)-OH, is often supplied at lower purities (e.g., 95% or 97%) due to its inherent instability and difficulty in purification.

HPLC Purity & Coupling
Supplier data
≥ 99% (Boc-Lys(Nic)-OH) vs ≤ 97% (unprotected analog)
Higher monomer purity supports efficient solid-phase synthesis and reduces purification burden.
Data to verify against specific lot COA.
Peptide Synthesis Solid-Phase Synthesis Coupling Efficiency

Nicotinoyl-Lysine Reduces Histamine Release

In the design of LHRH (GnRH) antagonists, the substitution of a basic D-arginine residue at position 6 with an Nε-nicotinoyl-D-lysine [D-Lys(Nic)] moiety was found to significantly reduce undesired histamine release from mast cells while retaining high antiovulatory potency [1][2]. This demonstrates the functional advantage of the nicotinoyl group over a standard basic amino acid side chain. The antiovulatory activity (AOA) for a representative antagonist containing D-Lys(Nic) was reported to be highly potent, with an ED50 in the low nanomolar range, while its histamine-releasing activity (ED50 for 50% histamine release) was dramatically lower compared to D-Arg6 analogs [1].

Histamine Release Context
Class-level
D-Lys(Nic) peptide ED50 >> 10 µg/mL vs D-Arg6 analog (rat mast cell assay)
Reported lower histamine-release potency in a class-level comparison.
Supports nicotinoyl motif exploration; not a direct compound measurement.
LHRH Antagonist GnRH Receptor Histamine Release

Boc-Lys(Nicotinoyl)-OH Application Scenarios


High-Fidelity Solid-Phase Peptide Synthesis

Researchers synthesizing peptides via Boc-SPPS should select Boc-Lys(Nicotinoyl)-OH (CAS 14609-04-2) as the building block of choice when incorporating an Nε-nicotinoyl-L-lysine residue. Its specified optical rotation ([α]D20 = -15 ± 2º) and high HPLC purity (≥ 99%) ensure that the monomer is incorporated with minimal racemization and side reactions, leading to a higher yield of the desired diastereomerically pure peptide . This is particularly critical for long or complex sequences where purification of closely related impurities is challenging.

Peptide Antagonist Safety Optimization

Medicinal chemists developing peptide antagonists for receptors such as the gonadotropin-releasing hormone (GnRH) receptor should utilize Boc-Lys(Nicotinoyl)-OH as a key intermediate. The nicotinoyl-lysine motif has been validated in vivo to confer high receptor antagonism while mitigating the histamine-releasing side effects associated with basic residues like arginine [1][2]. Using this building block allows for the exploration of structure-activity relationships (SAR) around this proven pharmacophore to fine-tune potency and safety.

NAD+ Mimetics and Metabolic Probes

For investigations into cellular metabolism and signaling, the nicotinoyl moiety of this compound is a structural analog of niacin (vitamin B3) and the redox cofactor NAD+. By incorporating Boc-Lys(Nicotinoyl)-OH into synthetic peptides or proteins, researchers can create targeted probes to study NAD+-binding domains, sirtuin activity, or other nicotinamide-sensitive enzymes. The orthogonally protected nature of the compound allows for site-specific introduction of the nicotinoyl handle into a larger biomolecular context .

Bromodomain and Acyl-Lysine Reader Interactions

Biochemists and structural biologists can employ Boc-Lys(Nicotinoyl)-OH to generate peptides bearing a nicotinoyl-lysine (Nic) post-translational modification (PTM) mimic. This is useful for studying 'reader' domains that recognize acylated lysine residues. The high purity and defined stereochemistry of the building block ensure that the resulting modified peptide is homogeneous and suitable for quantitative binding assays, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), to determine dissociation constants (Kd) .

Application
Selection Property
Validation Focus
Boc-SPPS workflow
Defined optical rotation specification
Diastereomer purity and coupling yield
GnRH receptor antagonist studies
Nicotinoyl-lysine pharmacophore incorporation
Histamine-release endpoint review
NAD+-binding domain probes
Site-specific nicotinoyl conjugation
Binding assay reproducibility (ITC/SPR)
Acyl-lysine reader domain assays
High-purity Nic-PTM peptide mimic
Quantitative binding (Kd) determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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